molecular formula C10H10O3 B14889305 2-Formyl-4,5-dimethylbenzoic acid

2-Formyl-4,5-dimethylbenzoic acid

Cat. No.: B14889305
M. Wt: 178.18 g/mol
InChI Key: QKESAYLQLSDZPK-UHFFFAOYSA-N
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Description

2-Formyl-4,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoic acid, characterized by the presence of formyl and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4,5-dimethylbenzoic acid typically involves the formylation of 4,5-dimethylbenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to introduce the formyl group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4,5-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: 2-Carboxy-4,5-dimethylbenzoic acid.

    Reduction: 2-Hydroxymethyl-4,5-dimethylbenzoic acid.

    Substitution: 2-Formyl-4,5-dimethylbenzoyl halides or nitro derivatives.

Scientific Research Applications

2-Formyl-4,5-dimethylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Formyl-4,5-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in the target molecules. This interaction can alter the function of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-Formylbenzoic acid: Lacks the methyl groups, resulting in different chemical reactivity and properties.

    4,5-Dimethylbenzoic acid:

    2,4-Dimethoxybenzoic acid: Contains methoxy groups instead of formyl and methyl groups, leading to different chemical behavior.

Uniqueness

2-Formyl-4,5-dimethylbenzoic acid is unique due to the presence of both formyl and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-formyl-4,5-dimethylbenzoic acid

InChI

InChI=1S/C10H10O3/c1-6-3-8(5-11)9(10(12)13)4-7(6)2/h3-5H,1-2H3,(H,12,13)

InChI Key

QKESAYLQLSDZPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)O)C=O

Origin of Product

United States

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